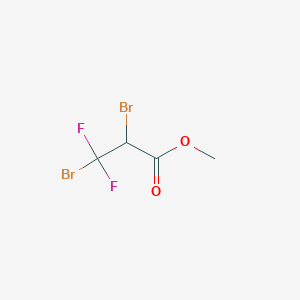

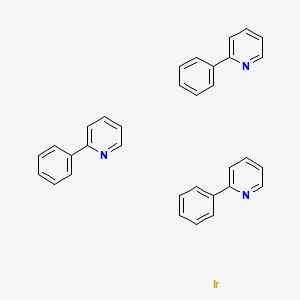

![molecular formula C11H13N3S2 B1451600 3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1105190-04-2](/img/structure/B1451600.png)

3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine

Overview

Description

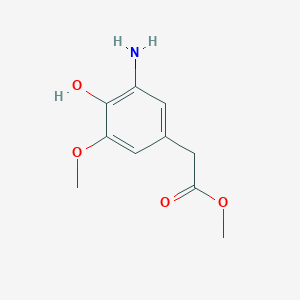

“3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” is a chemical compound that contains a piperidine ring . Piperidine is a common structural motif in many pharmaceuticals and other organic compounds . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .

Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is known for its mild and functional group tolerant conditions, and it uses readily prepared and environmentally benign organoboron reagents . Protodeboronation of alkyl boronic esters is another method that can be used in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of “3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” consists of a piperidine ring attached to a thiadiazole ring, which is further connected to a thiophene ring . The molecular formula is C11H13N3S2 .

Chemical Reactions Analysis

The chemical reactions involving “3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” could involve the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Scientific Research Applications

Pharmacological Potential

The compound 3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine falls under the broader category of thiadiazole derivatives, which are recognized for their significant pharmacological potential. Thiadiazoles and their derivatives, such as the specified compound, exhibit a wide range of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects (P. Mishra et al., 2015). The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives is believed to be a key factor contributing to their extensive pharmacological activities.

Antimicrobial and Anti-inflammatory Activities

Specifically focusing on the antimicrobial and anti-inflammatory activities, these derivatives, including compounds with structural similarities to 3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine, have been identified as promising agents. The heterocyclic frameworks of thiadiazoles offer a versatile scaffold for the development of new therapeutic agents. The synthesis and pharmacological evaluation of such compounds reveal their potential in addressing antibiotic resistance and inflammation-related disorders (Faruk Alam, 2018).

Role in Drug Design

The unique chemical structure of thiadiazoles, including the thiadiazolyl-piperidine framework, provides a valuable basis for drug design. These compounds' ability to interact with various biological targets underscores their importance in medicinal chemistry. Research efforts continue to focus on exploiting the pharmacophore properties of thiadiazoles for the development of novel drugs with improved efficacy and safety profiles (B. F. Abdel-Wahab, 2017).

Future Directions

The future directions for “3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” could involve further exploration of its potential applications. For instance, the protodeboronation of alkyl boronic esters, a method that could be used in the synthesis of such compounds, allows for a valuable but unknown transformation called formal anti-Markovnikov alkene hydromethylation . This suggests potential future research directions in the synthesis and application of such compounds.

properties

IUPAC Name |

2-piperidin-3-yl-5-thiophen-2-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S2/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h2,4,6,8,12H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMUCURBBUOSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=C(S2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

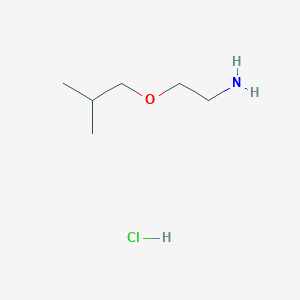

![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)

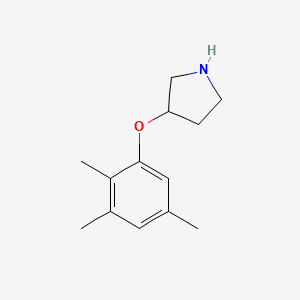

![3-[(4-Fluorobenzyl)oxy]piperidine](/img/structure/B1451524.png)

![1-Oxa-8-azaspiro[4.5]decan-3-ol](/img/structure/B1451528.png)

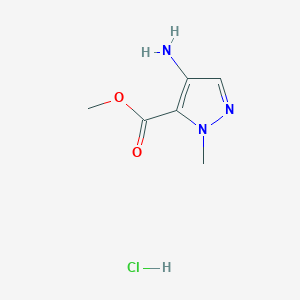

![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)